molecular formula C9H9FN2 B13387990 3-(1-Aminoethyl)-4-fluorobenzonitrile

3-(1-Aminoethyl)-4-fluorobenzonitrile

Cat. No.: B13387990
M. Wt: 164.18 g/mol
InChI Key: VUFKNZPRTMDINV-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-4-fluorobenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a 4-fluoro group and a 1-aminoethyl side chain at the 3-position. Its molecular formula is C₈H₈FN₂, with a molecular weight of 151.16 g/mol. This compound exhibits structural versatility, making it valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors where fluorinated aromatic systems enhance binding affinity or metabolic stability .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-(1-aminoethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3

InChI Key

VUFKNZPRTMDINV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzonitrile.

    Amination: The nitrile group is subjected to a reaction with ethylamine under controlled conditions to introduce the aminoethyl group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups in place of the fluorine atom.

Scientific Research Applications

3-(1-Aminoethyl)-4-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

The following analysis compares 3-(1-Aminoethyl)-4-fluorobenzonitrile with structurally related fluorobenzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₈FN₂ 151.16 4-F, 3-(1-aminoethyl) Primary amine; moderate polarity
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate C₁₈H₁₈FN₃O₄ ~367.36 (free base) 3-Amino-4-F, cyclopropylmethyl, oxalate Enhanced solubility (salt form)
4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile C₁₆H₁₅FN₂ 254.30 4-F, 3-(p-methylbenzylamino) Lipophilic; tertiary amine
3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile C₁₄H₁₀F₂N₂O 260.24 4-F, 3-(2-amino-5-F-phenoxymethyl) Ether linkage; dual fluorine
4-Fluorobenzoylacetonitrile C₉H₅FNO 162.14 4-F, β-ketonitrile Conjugated system; acidic α-H

Key Observations :

  • Fluorine Positioning: Dual fluorine substitution in 3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile increases electronegativity and metabolic stability compared to mono-fluorinated analogs .
  • Polarity: The oxalate salt in improves aqueous solubility, whereas lipophilic groups (e.g., p-methylbenzylamino in ) enhance membrane permeability.

Biological Activity

3-(1-Aminoethyl)-4-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10FNC_{10}H_{10}FN. The presence of an aminoethyl group and a fluorine atom contributes to its unique properties:

  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Fluorine Atom : Enhances lipophilicity and binding affinity due to its hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows for critical interactions that can modulate biological pathways, making it a candidate for treating various conditions, including neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Interaction Modulates enzyme activity through binding interactions.
Receptor Binding Exhibits selective binding to certain receptors, influencing cellular responses.
Therapeutic Potential Investigated for applications in treating neurological disorders and cancer.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound in various contexts:

  • Neurological Disorders : Research indicates that this compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in conditions like depression and anxiety.
  • Cancer Research : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression, showing promise as a PLK4 inhibitor, which is crucial in centriole duplication and cancer cell proliferation .
  • Binding Affinity Studies : Preliminary assays have demonstrated that this compound exhibits significant binding affinity to target proteins, suggesting its utility in drug design.

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